1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(5-Chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-chloro-2-methylphenyl group at the 1-position, a methyl group at the 5-position, and a carboxamide moiety linked to a 2,5-dimethylphenyl group. This compound (CAS: 904814-90-0) belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological and material science applications . Its structural complexity arises from the strategic placement of electron-withdrawing (chloro) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-11-5-6-12(2)16(9-11)21-19(25)18-14(4)24(23-22-18)17-10-15(20)8-7-13(17)3/h5-10H,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLIDISEQFRDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 895638-86-5) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a candidate for further research in drug development.
Anticancer Activity
Research has indicated that triazole derivatives can possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects on various cancer cell lines.
Table 1: Anticancer Activity of Related Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | |
| Compound B | A549 (Lung) | 15.0 | |
| Compound C | HeLa (Cervical) | 10.0 |
The IC50 values suggest that these compounds can effectively inhibit cell proliferation in vitro.
Antiviral Activity
The triazole moiety has also been associated with antiviral properties. Studies have demonstrated that similar compounds can inhibit viral replication by targeting specific viral enzymes.
Table 2: Antiviral Activity of Triazole Compounds
These findings indicate that the compound may also have potential as an antiviral agent.
The biological activity of the compound is likely mediated through multiple mechanisms, including:
- Inhibition of Enzymatic Activity: Similar compounds have shown to inhibit enzymes such as cyclooxygenases and carbonic anhydrases.
- Induction of Apoptosis: Some studies suggest that triazoles can induce programmed cell death in cancer cells.
- Immune Modulation: Research indicates potential effects on immune pathways, particularly involving PD-1/PD-L1 interactions.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of triazole derivatives, including our compound of interest. The study utilized various cancer cell lines and reported significant cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell types .
Immune Response Modulation
Another investigation focused on the immune-modulating effects of triazole derivatives. The study demonstrated that certain compounds could enhance immune responses in mouse splenocytes, suggesting a role in cancer immunotherapy .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide":
Scientific Research Applications
- General Use: "this compound" is a useful research compound suitable for many research applications. BenchChem offers high-quality of the compound with different packaging options are available to accommodate customers' requirements.
- IUPAC Name: The IUPAC name for this compound is 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide.
- Molecular Formula and Weight: Its molecular formula is C19H19ClN4O and its molecular weight is 354.84.
- Related Compounds: A related screening compound, N~1~-(3-chloro-2-methylphenyl)-2-{[5-(3,4-dimethylphenyl)-4-methyl-1,1-dioxo-1H-1lambda~6~-isothiazol-3-yl]amino}acetamide, is available as a screening compound .
Tables of related compounds
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations :
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Yield Range (%) | Example Compound | Reference |
|---|---|---|---|---|
| EDCI/HOBt, TEA | DMF | 62–71 | Pyrazole carboxamides (3a–3d) | |
| Thionyl chloride | DCM/THF | 60–75 | Triazole carboxamides |
Key Observations :
- EDCI/HOBt : Preferred for sterically hindered substrates due to milder conditions and reduced racemization .
- Thionyl Chloride : Efficient for bulk synthesis but may require stringent moisture control .
Physicochemical and Spectral Properties
Melting Points and Stability:
- Halogenated derivatives (e.g., 3b in with Cl substituents) exhibit higher melting points (171–183°C) compared to non-halogenated analogues (120–135°C), suggesting enhanced crystallinity and stability .
- The target compound’s 2,5-dimethylphenyl group may lower melting points relative to chloro-substituted pyrazoles due to reduced polarity.
Spectral Data:
- ¹H-NMR : Methyl groups in triazole derivatives resonate at δ ~2.4–2.6 ppm, consistent across analogues . Aromatic protons in ortho-substituted phenyl groups (e.g., 2,5-dimethylphenyl) show complex splitting patterns due to restricted rotation .
- Mass Spectrometry : Chlorine isotopes (e.g., [M+H]+ at 437.1 for 3b ) provide distinct isotopic patterns, aiding identification.
Q & A
What are the key challenges in synthesizing 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?
Basic Research Focus:
The synthesis of triazole-carboxamide derivatives often involves multi-step reactions, including cycloaddition, condensation, and functional group modifications. Challenges include regioselectivity in triazole formation, purification of intermediates, and ensuring high yield. For example, regioselectivity can be controlled using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with optimized temperature and solvent systems . Purification may require column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate structurally similar intermediates .
Advanced Consideration:
To address low yields in final coupling steps (e.g., carboxamide formation), microwave-assisted synthesis or flow chemistry techniques (as demonstrated in diphenyldiazomethane synthesis ) can enhance reaction efficiency. Kinetic studies and Design of Experiments (DoE) approaches are critical for optimizing parameters like reaction time, catalyst loading, and temperature .
How can researchers validate the structural integrity and purity of this compound?
Basic Research Focus:
Standard characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm substituent positions and connectivity. High-resolution mass spectrometry (HRMS) verifies molecular weight . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) .
Advanced Consideration:
For trace impurities or polymorph identification, advanced techniques like X-ray crystallography (as used in crystallographic studies of related triazoles ) or dynamic nuclear polarization (DNP)-enhanced NMR can resolve structural ambiguities. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) provides absolute purity data .
What experimental strategies are recommended to analyze the compound's biological activity, particularly enzyme inhibition?
Basic Research Focus:
In vitro assays (e.g., fluorescence-based or colorimetric enzyme inhibition assays) are used to determine IC₅₀ values. For example, a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) can measure target hydrolase activity . Dose-response curves and triplicate replicates ensure statistical robustness.
Advanced Consideration:
To address low aqueous solubility (a common limitation ), researchers can employ solubility enhancers (e.g., DMSO/cosolvent systems) or formulate the compound as a nanoparticle dispersion. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides kinetic data (Kd, ΔH) for binding interactions .
How can structure-activity relationship (SAR) studies be designed for this compound?
Basic Research Focus:
Systematic substitution of aryl groups (e.g., varying halogen or methyl positions) and triazole substituents (e.g., methyl vs. ethyl) can elucidate critical pharmacophores. Biological testing of analogs against a panel of enzymes/cell lines identifies key structural contributors to activity .
Advanced Consideration:
Computational SAR using molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predicts binding modes and guides rational design. For example, comparing the docking poses of analogs with different substituents (e.g., 4-chloro vs. 4-fluoro) highlights steric/electronic effects .
What methodologies resolve contradictions in biological data, such as inconsistent enzyme inhibition results?
Basic Research Focus:
Contradictions may arise from assay variability (e.g., buffer pH, co-solvents) or compound stability. Standardizing protocols (e.g., fixed DMSO concentration ≤1%) and including positive controls (e.g., known inhibitors) improves reproducibility . Stability studies (HPLC monitoring under assay conditions) confirm compound integrity .
Advanced Consideration:
Meta-analysis of data across labs using statistical tools (e.g., Bland-Altman plots) identifies systemic biases. Orthogonal assays (e.g., cellular thermal shift assays, CETSA) validate target engagement independently of enzymatic activity .
What advanced techniques are recommended for elucidating the compound's mechanism of action?
Advanced Research Focus:
Mechanistic studies require integration of in vitro and in silico approaches:
- Kinetic Analysis: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Proteomics: SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target effects.
- Cryo-EM/X-ray Crystallography: Resolve compound-bound enzyme structures (as seen in crystallographic studies ).
- Transcriptomics: RNA-seq reveals downstream gene expression changes .
How can researchers optimize the compound's physicochemical properties for in vivo studies?
Advanced Research Focus:
- Solubility Enhancement: Salt formation (e.g., hydrochloride) or co-crystallization with cyclodextrins.
- Bioavailability: Pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) guide formulation (liposomes, micelles).
- Metabolic Stability: Liver microsome assays identify metabolic hotspots; deuteration of labile C-H bonds improves half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
